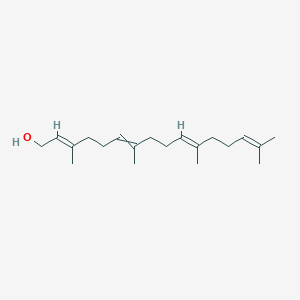
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol
Vue d'ensemble
Description
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol is a natural product found in Pellia epiphylla, Blepharispermum zanguebaricum, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Composition of Bumblebee Secretions
A study analyzed the labial gland secretions of North American bumblebees, Bombus morrisoni and B. rufocinctus, and found 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl acetate as a major compound. This research offers insights into the chemical ecology of these species (Bertsch, Schweer, & Titze, 2008).
Synthesis of Digeranyl
Another study focused on the synthesis of digeranyl, a derivative of 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraene, from geraniol. This research contributes to the field of organic synthesis and may have applications in various chemical processes (Nakagawa, Shimoda, Izumi, & Hirata, 2000).
Photo-Oxygenation of Oligoisoprenes
The rose-bengal-sensitized photo-oxygenation of 2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraene, among other oligoisoprenes, was studied, highlighting its reactivity towards photo-oxygenation, which is significant in polymer science (Tanielian & Chaineaux, 1983).
Abiotic Degradation of Chlorophyll Derivatives
Research on the abiotic degradation of derivatives of 3,7,11,15-tetramethyl-2-hexadecen-1-yl propionate, a model compound related to chlorophyll, offers insights into geological and environmental processes (Rontani & Grossi, 1995).
Physical Properties of Squalane and Its Analogues
A study on the synthesis and physical properties of analogues of 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraene, including squalane, contributed to the understanding of the physical properties of these compounds, which is relevant in materials science (Nishida, Narukawa, Yokota, & Itoi, 1985).
Cembranolides Synthesis
The synthesis of intermediates in cembranolides using derivatives of 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraene has been reported, which is significant in the field of natural product synthesis (Wang, Zheng, Gao, & Fan, 2010).
Propriétés
IUPAC Name |
(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13?,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-DYCNYEKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=CCC/C(=C/CO)/C)C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S,5R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)
![7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B8071486.png)
![(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8071493.png)
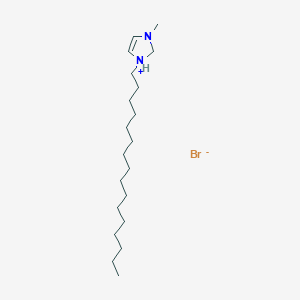
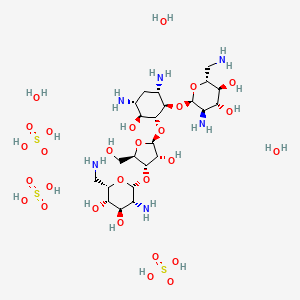

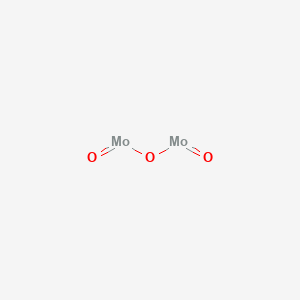

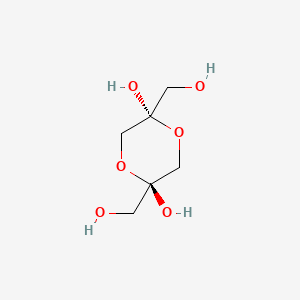
![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)


